molecular formula C10H14ClNO2S B182850 4-chloro-N-(2-methylpropyl)benzenesulfonamide CAS No. 29024-82-6

4-chloro-N-(2-methylpropyl)benzenesulfonamide

Cat. No. B182850
CAS RN: 29024-82-6
M. Wt: 247.74 g/mol
InChI Key: NWZKMJXYDJFEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methylpropyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to regulate immune responses and inflammation.

Mechanism Of Action

The mechanism of action of 4-chloro-N-(2-methylpropyl)benzenesulfonamide involves the inhibition of Janus kinases, particularly JAK3. JAK3 is involved in the signaling pathway of interleukin-2 (IL-2), which is a cytokine that plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, 4-chloro-N-(2-methylpropyl)benzenesulfonamide can reduce the production of IL-2 and prevent the activation of T cells, leading to a decrease in inflammation.

Biochemical And Physiological Effects

4-chloro-N-(2-methylpropyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as IL-10. It can also inhibit the migration of immune cells to sites of inflammation and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells. Additionally, 4-chloro-N-(2-methylpropyl)benzenesulfonamide can modulate the differentiation and function of immune cells, such as T cells and B cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-chloro-N-(2-methylpropyl)benzenesulfonamide in lab experiments is its specificity for JAK3. This allows researchers to selectively target the JAK3 signaling pathway without affecting other pathways. Additionally, 4-chloro-N-(2-methylpropyl)benzenesulfonamide has been shown to have a long half-life, which makes it suitable for in vivo experiments.
However, one of the limitations of using 4-chloro-N-(2-methylpropyl)benzenesulfonamide is its potential toxicity. It has been shown to have adverse effects on the liver and kidney, which may limit its clinical use. Additionally, the high cost of synthesis and limited availability of the compound may also pose challenges for researchers.

Future Directions

There are several future directions for the research of 4-chloro-N-(2-methylpropyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and psoriasis. Another direction is to explore its combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on immune cells and inflammation.

Synthesis Methods

The synthesis of 4-chloro-N-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylamine. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-(2-methylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By blocking these pathways, 4-chloro-N-(2-methylpropyl)benzenesulfonamide can reduce inflammation and modulate immune responses.

properties

CAS RN

29024-82-6

Product Name

4-chloro-N-(2-methylpropyl)benzenesulfonamide

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

4-chloro-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

NWZKMJXYDJFEBM-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)Cl

Other CAS RN

29024-82-6

Origin of Product

United States

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